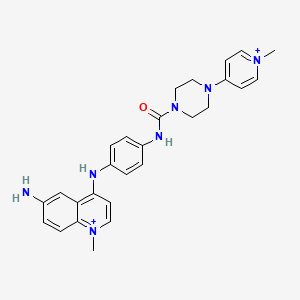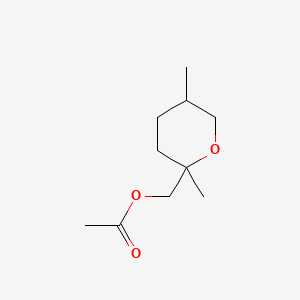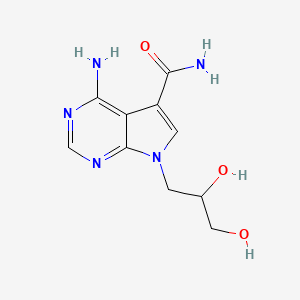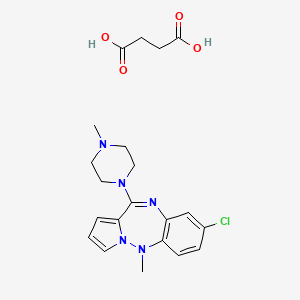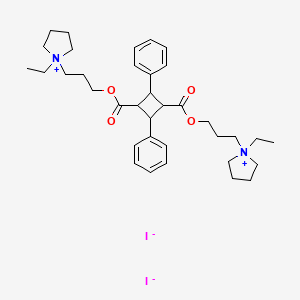![molecular formula C10H18N2O B12792295 3-Methyloctahydropyrido[1,2-d][1,4]diazepin-4(5H)-one CAS No. 94409-18-4](/img/structure/B12792295.png)
3-Methyloctahydropyrido[1,2-d][1,4]diazepin-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyloctahydropyrido[1,2-d][1,4]diazepin-4(5H)-one is a heterocyclic compound that belongs to the diazepine family. This compound is characterized by its unique structure, which includes a pyrido ring fused with a diazepine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyloctahydropyrido[1,2-d][1,4]diazepin-4(5H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the Knoevenagel condensation followed by an intramolecular aza-Wittig reaction has been used to construct the diazepine ring system . This method involves the condensation of N-substituted pyrrole-2-carboxaldehyde with α-azidoketone, followed by intramolecular cyclization under Staudinger azide reduction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
3-Methyloctahydropyrido[1,2-d][1,4]diazepin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
3-Methyloctahydropyrido[1,2-d][1,4]diazepin-4(5H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a central nervous system depressant or anxiolytic agent.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 3-Methyloctahydropyrido[1,2-d][1,4]diazepin-4(5H)-one involves its interaction with specific molecular targets and pathways. For instance, it may act on neurotransmitter receptors in the central nervous system, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with potential biological activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Uniqueness
3-Methyloctahydropyrido[1,2-d][1,4]diazepin-4(5H)-one is unique due to its specific ring structure and the potential for diverse chemical modifications. This uniqueness allows for the exploration of various chemical and biological properties that may not be present in similar compounds.
特性
CAS番号 |
94409-18-4 |
|---|---|
分子式 |
C10H18N2O |
分子量 |
182.26 g/mol |
IUPAC名 |
3-methyl-1,2,5,7,8,9,10,10a-octahydropyrido[1,2-d][1,4]diazepin-4-one |
InChI |
InChI=1S/C10H18N2O/c1-11-7-5-9-4-2-3-6-12(9)8-10(11)13/h9H,2-8H2,1H3 |
InChIキー |
NMHUKABQLSIYLC-UHFFFAOYSA-N |
正規SMILES |
CN1CCC2CCCCN2CC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


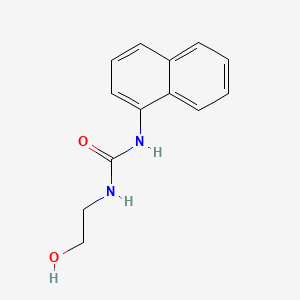


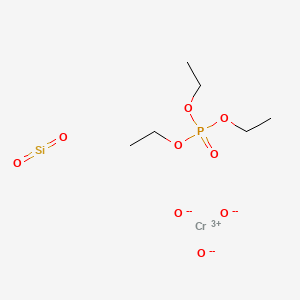
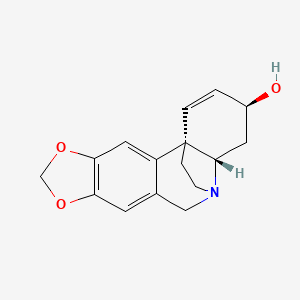
![(2Z)-2-[(E)-3-(7-chloro-1-ethylquinolin-1-ium-4-yl)prop-2-enylidene]-1-ethylbenzo[e][1,3]benzothiazole;4-methylbenzenesulfonate](/img/structure/B12792246.png)


